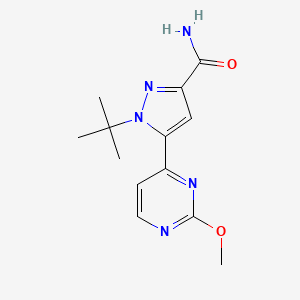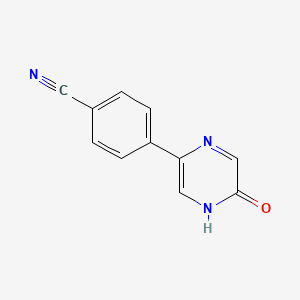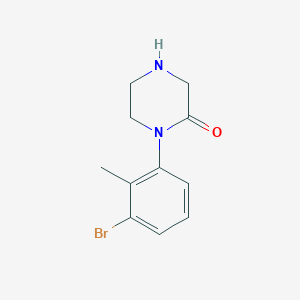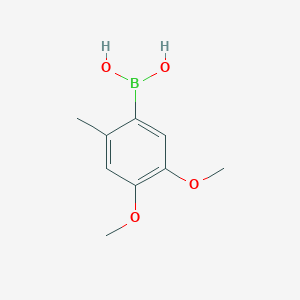
Tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO5. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a nitro group, and a 3-oxopropyl group attached to the piperidine ring.
Preparation Methods
The synthesis of tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the 3-Oxopropyl Group: This step involves the alkylation of the piperidine ring with a 3-oxopropyl halide under basic conditions.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Oxidation: The 3-oxopropyl group can be further oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Scientific Research Applications
Tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their potential therapeutic effects.
Chemical Biology: It is employed in chemical biology to investigate the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of PROTACs for targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in medicinal chemistry.
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
tert-butyl 4-nitro-4-(3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)20-11(17)14-8-6-13(7-9-14,15(18)19)5-4-10-16/h10H,4-9H2,1-3H3 |
InChI Key |
WOBFZMIXRWGZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)

![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)

![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)

![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)

![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)

